molecular formula C9H9N3O B14371022 1-Methylbenzimidazole-5-carboxamide CAS No. 90564-71-9

1-Methylbenzimidazole-5-carboxamide

Cat. No.: B14371022
CAS No.: 90564-71-9
M. Wt: 175.19 g/mol
InChI Key: GCDGCOQSXIVIMI-UHFFFAOYSA-N
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Description

1-Methylbenzimidazole-5-carboxamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are commonly used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 1-position and a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbenzimidazole-5-carboxamide can be synthesized through various methodsAnother method involves the reaction of 1-methyl-2-nitroaniline with formamide under acidic conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methylbenzimidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Methylbenzimidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylbenzimidazole-5-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, bioavailability, and potential therapeutic effects compared to other benzimidazole derivatives .

Properties

CAS No.

90564-71-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-methylbenzimidazole-5-carboxamide

InChI

InChI=1S/C9H9N3O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h2-5H,1H3,(H2,10,13)

InChI Key

GCDGCOQSXIVIMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

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